

# An In-Depth Technical Guide to C.I. 27680 (Direct Black 168)

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Compound of Interest

Compound Name: C.I. Direct Red 16, disodium salt

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to the trisazo dye C.I. 27680, also known as Direct Black 168. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory and research applications.

#### **Chemical Structure and Identification**

C.I. 27680 is a complex trisazo dye belonging to the direct dye class, primarily used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and silk, as well as for leather and paper applications.[1] Its chemical structure is characterized by three azo (-N=N-) groups, which are responsible for its deep black color.

Chemical Structure:

structure

Chemical Structure of C.I. 27680 (Direct Black 168)

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Caption: 2D structure of C.I. 27680 (Direct Black 168).[2]

Table 1: Chemical Identification of C.I. 27680



Identifier	Value
C.I. Name	C.I. 27680
Common Name	Direct Black 168
CAS Number	85631-88-5[3]
Molecular Formula	C34H23N8Na3O11S3[4]
Molecular Weight	884.76 g/mol [4]
IUPAC Name	trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Synonyms	Direct Black 5B, Direct Black AR, Direct Black HEF, C.I. 335475[1]

## **Physicochemical Properties**

The physicochemical properties of C.I. 27680 are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its solubility and stability.

Table 2: Physicochemical Properties of C.I. 27680

Value
Dark Grey Powder
25 g/L in water[5]
3
1-2[1]
4[1]
3[1]



### **Absorption Spectrum**

The color of C.I. 27680 is a result of its ability to absorb light in the visible region of the electromagnetic spectrum. This is due to the extensive system of conjugated double bonds present in its molecular structure. While specific, experimentally validated absorption spectra with maximum absorption wavelengths (λmax) and molar absorptivity coefficients for C.I. 27680 are not readily available in the reviewed literature, a general methodology for determining these properties is provided below. For similar azo dyes, UV-Vis spectroscopy is a fundamental technique for quantitative analysis and for monitoring degradation processes by observing the decrease in absorbance at their respective λmax values.[6]

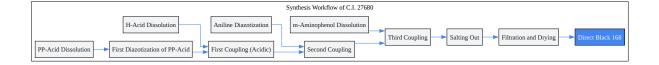
Table 3: General Protocol for Determining Absorption Spectrum

Step	Description
1. Preparation of Standard Solutions	Prepare a series of standard solutions of C.I. 27680 in a suitable solvent (e.g., deionized water) of known concentrations.
2. UV-Vis Spectrophotometer Setup	Calibrate a UV-Vis spectrophotometer using the solvent as a blank.
3. Spectral Scan	Scan the absorbance of each standard solution over a wavelength range of at least 200-800 nm to identify the wavelength of maximum absorbance (λmax).
4. Absorbance Measurement at λmax	Measure the absorbance of each standard solution at the determined λmax.
5. Beer-Lambert Law Analysis	Plot a calibration curve of absorbance versus concentration. The molar absorptivity ( $\epsilon$ ) can be calculated from the slope of the curve according to the Beer-Lambert Law (A = $\epsilon$ bc), where A is absorbance, b is the path length of the cuvette, and c is the concentration.

## **Synthesis Protocol**



The synthesis of C.I. 27680 is a multi-step process involving a series of diazotization and coupling reactions.[7] A detailed workflow for its preparation is outlined below.



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Caption: Synthesis workflow for C.I. 27680 (Direct Black 168).[7]

Detailed Experimental Protocol for Synthesis:[7]

- First Diazotization and Coupling:
  - Dissolve PP-Acid (4,4'-diaminodiphenylamine-2-sulfonic acid) in water with the aid of sodium hydroxide.
  - Perform the diazotization of the dissolved PP-Acid using hydrochloric acid and sodium nitrite at a temperature of 10-15°C.
  - Separately, dissolve H-Acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water with sodium hydroxide.
  - Couple the diazonium salt of PP-Acid with the H-Acid solution under acidic conditions (pH 2.0-4.0) while maintaining the temperature at 10-15°C.
- Second Coupling:
  - Prepare a diazonium salt of aniline by reacting it with hydrochloric acid and sodium nitrite at 0°C.



- Add the aniline diazonium salt solution to the product from the first coupling step.
- Third Coupling and Product Isolation:
  - Dissolve m-aminophenol in a sodium hydroxide solution.
  - Add the m-aminophenol solution to the product of the second coupling, maintaining a pH of 10 and a temperature of around 15°C.
  - After stirring, raise the temperature to 60°C and adjust the pH to 6 with hydrochloric acid.
  - Induce precipitation of the final dye product by adding refined salt (salting out).
  - Filter the precipitate and dry it to obtain Direct Black 168.

### **Analytical Methodology**

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the separation, identification, and quantification of azo dyes like C.I. 27680. While a specific, validated HPLC method for C.I. 27680 was not found in the reviewed literature, a general method applicable to direct azo dyes is provided below. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[8][9][10] [11][12]

Table 4: General HPLC Protocol for Azo Dye Analysis



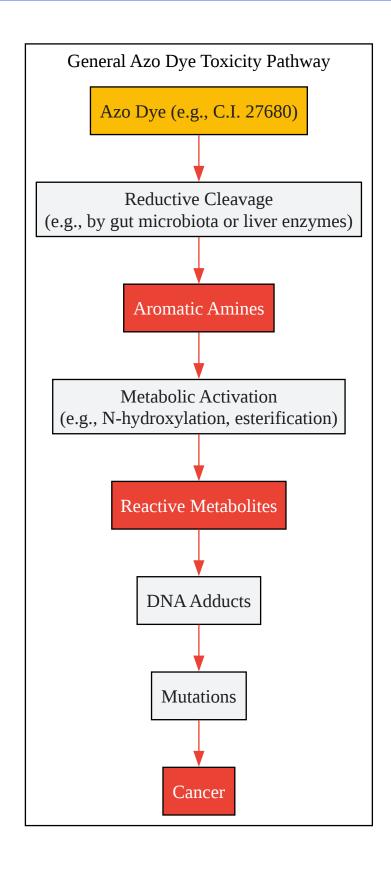
Parameter	Typical Conditions
Instrument	High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
Mobile Phase	A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min.
Detection Wavelength	Determined by the λmax of the dye, monitored using a DAD to obtain the full spectrum. For a black dye, monitoring at multiple wavelengths may be necessary. For a similar dye, Direct Black 22, wavelengths of 484 nm, 510 nm, and 607 nm were used.[13]
Injection Volume	10-20 μL.
Column Temperature	Ambient or controlled (e.g., 30°C).

# **Toxicological Information and Biological Interactions**

C.I. 27680 is a synthetic azo dye and, as with many compounds in this class, there are potential toxicological concerns. Azo dyes can undergo reductive cleavage of the azo linkage, which may lead to the formation of aromatic amines. Some of these aromatic amines are known to be mutagenic and carcinogenic. The carcinogenicity of many azo dyes is attributed to their cleavage products, such as benzidine, which is a known human bladder carcinogen.

Currently, there is no specific information available in the scientific literature detailing the interaction of C.I. 27680 with specific biological signaling pathways. The primary toxicological concern is related to the potential metabolic activation to harmful aromatic amines.





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Caption: Generalized metabolic pathway for the activation of azo dyes to potentially carcinogenic compounds.

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